5-Iodopyridin-2(1H)-one hydrochloride 5-Iodopyridin-2(1H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19932816
InChI: InChI=1S/C5H4INO.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H
SMILES:
Molecular Formula: C5H5ClINO
Molecular Weight: 257.46 g/mol

5-Iodopyridin-2(1H)-one hydrochloride

CAS No.:

Cat. No.: VC19932816

Molecular Formula: C5H5ClINO

Molecular Weight: 257.46 g/mol

* For research use only. Not for human or veterinary use.

5-Iodopyridin-2(1H)-one hydrochloride -

Specification

Molecular Formula C5H5ClINO
Molecular Weight 257.46 g/mol
IUPAC Name 5-iodo-1H-pyridin-2-one;hydrochloride
Standard InChI InChI=1S/C5H4INO.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H
Standard InChI Key POLANFBEZMSSOS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)NC=C1I.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The IUPAC name for this compound is 5-iodo-1H-pyridin-2-one hydrochloride, reflecting its substitution pattern and salt form. Its canonical SMILES representation is C1=CC(=O)NC=C1I.Cl, which encodes the pyridinone ring, iodine substituent, and hydrochloride moiety. The compound’s exact mass is 256.90 g/mol, as calculated from its isotopic composition .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₅ClINO
Molecular Weight257.46 g/mol
Exact Mass256.90 g/mol
Topological Polar Surface Area33.12 Ų
LogP (Partition Coefficient)2.13

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point range of 145–147°C, as inferred from structurally analogous iodopyridinones . Its boiling point is estimated at 249°C, with a flash point of 105°C, indicating moderate thermal stability . The density is 2.11 g/cm³, higher than typical organic compounds due to the iodine atom’s high atomic mass .

Table 2: Thermodynamic Properties

PropertyValueSource
Melting Point145–147°C
Boiling Point249°C
Density2.11 g/cm³
Vapour Pressure (25°C)0.0±1.0 mmHg

Solubility and Reactivity

The hydrochloride salt form enhances water solubility compared to the free base. The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents like hexane. The pKa of the pyridinone hydroxyl group is predicted to be 7.80±0.10, suggesting moderate acidity .

Synthesis and Manufacturing

Purification and Characterization

Purification likely involves recrystallization from ethanol/water mixtures or column chromatography. Final characterization employs melting point determination, elemental analysis, and spectroscopic methods (NMR, MS).

Hazard ParameterDescriptionSource
Signal WordWarning
PictogramsExclamation Mark (GHS07)
Precautionary MeasuresAvoid inhalation; use eye protection

Future Research Directions

  • Pharmacological Screening: Evaluate activity against bacterial/viral targets.

  • Synthetic Optimization: Develop greener iodination methods.

  • Material Applications: Assess utility in optoelectronic devices.

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